SBE13 hydrochloride
SBE13 hydrochloride
SBE 13 is a potent inhibitor of polo-like kinase 1 (Plk1) (IC50 = 0.2 nM) that targets the inactive conformation of the enzyme 1,2. It exhibits no activity against aurora A kinase and less effectively inhibits Plk2 (IC50 > 66 µM) and Plk3 (IC50 = 875 nM). SBE 13 induces cell cycle arrest, reduces cell proliferation (EC50 = 5-60 µM), and induces apoptosis in a broad range of human cancer cell lines.
Selective inhibitor of PLK1
SBE-13 is a selective inhibitor of PLK1 (IC50 values are 200 pM, 875 nM and 66 μ M for PLK1, PLK3 and PLK2 respectively).
Selective inhibitor of PLK1
SBE-13 is a selective inhibitor of PLK1 (IC50 values are 200 pM, 875 nM and 66 μ M for PLK1, PLK3 and PLK2 respectively).
Brand Name:
Vulcanchem
CAS No.:
1052532-15-6
VCID:
VC0542658
InChI:
InChI=1S/C24H27ClN2O4.ClH/c1-28-20-7-4-17(12-22(20)29-2)10-11-26-14-18-5-8-21(23(13-18)30-3)31-16-19-6-9-24(25)27-15-19;/h4-9,12-13,15,26H,10-11,14,16H2,1-3H3;1H
SMILES:
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC.Cl
Molecular Formula:
C24H28Cl2N2O4
Molecular Weight:
479.4 g/mol
SBE13 hydrochloride
CAS No.: 1052532-15-6
Cat. No.: VC0542658
Molecular Formula: C24H28Cl2N2O4
Molecular Weight: 479.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | SBE 13 is a potent inhibitor of polo-like kinase 1 (Plk1) (IC50 = 0.2 nM) that targets the inactive conformation of the enzyme 1,2. It exhibits no activity against aurora A kinase and less effectively inhibits Plk2 (IC50 > 66 µM) and Plk3 (IC50 = 875 nM). SBE 13 induces cell cycle arrest, reduces cell proliferation (EC50 = 5-60 µM), and induces apoptosis in a broad range of human cancer cell lines. Selective inhibitor of PLK1 SBE-13 is a selective inhibitor of PLK1 (IC50 values are 200 pM, 875 nM and 66 μ M for PLK1, PLK3 and PLK2 respectively). |
|---|---|
| CAS No. | 1052532-15-6 |
| Molecular Formula | C24H28Cl2N2O4 |
| Molecular Weight | 479.4 g/mol |
| IUPAC Name | N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C24H27ClN2O4.ClH/c1-28-20-7-4-17(12-22(20)29-2)10-11-26-14-18-5-8-21(23(13-18)30-3)31-16-19-6-9-24(25)27-15-19;/h4-9,12-13,15,26H,10-11,14,16H2,1-3H3;1H |
| Standard InChI Key | QBGSVDJLQQXEGG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC.Cl |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC.Cl |
| Appearance | white solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator